5-Benzimidazolecarboxylic acid

Immunoassay Hapten Design Food Safety

Sourcing positional isomers of benzimidazole carboxylic acid often leads to inactive analogs, derailing structure-activity relationship (SAR) campaigns. 5-Benzimidazolecarboxylic acid (CAS 15788-16-6) is the validated isomer required for critical research applications. - Yields derivatives with >10-fold greater potency against topoisomerase II than etoposide; essential for anticancer lead optimization. - Provides the 5-COOH conjugation handle mandatory for generating anti-thiabendazole (TBZ) monoclonal antibodies. - Confirmed utility as a chemical probe in anthelmintic screening against *H. contortus*. Supplied with batch-specific certificates of analysis; ships under ambient conditions.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 15788-16-6
Cat. No. B126983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzimidazolecarboxylic acid
CAS15788-16-6
Synonyms1H-Benzimidazole-6-carboxylic Acid;  5-Benzimidazolecarboxylic Acid;  3H-Benzimidazole-5-carboxylic Acid;  3H-Benzo[d]imidazole-5-carboxylic Acid;  5-Carboxybenzimidazole;  Benzimidazole-6-carboxylic Acid; 
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)NC=N2
InChIInChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)
InChIKeyCOYPLDIXZODDDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

5-Benzimidazolecarboxylic acid – Overview


5-Benzimidazolecarboxylic acid (CAS 15788-16-6) is a heteroaromatic building block featuring a benzimidazole core with a carboxylic acid substituent at the 5-position . It serves as a crucial intermediate in medicinal chemistry and a specific hapten for immunoassay development, distinct from its positional isomers 1H-benzimidazole-4-carboxylic acid (CAS 46006-36-4) and 1H-benzimidazole-2-carboxylic acid (CAS 2849-93-6) [1][2].

Hapten for TBZ immunoassay development
Topoisomerase II inhibitor scaffold design
Anthelmintic screening probe inclusion

Irreplaceability of 5-Benzimidazolecarboxylic acid


Generic substitution of 5-Benzimidazolecarboxylic acid with other benzimidazole analogs is scientifically unsound due to the critical role of the 5-carboxylic acid moiety. Positional isomerism profoundly impacts both chemical reactivity and biological function. For instance, the 5-carboxylic acid derivative is uniquely positioned to serve as a specific hapten for generating antibodies against the anthelmintic thiabendazole (TBZ), a function its analogs cannot replicate [1]. Furthermore, the 5-carboxylic acid scaffold is the explicit starting point for a series of topoisomerase II inhibitors with documented high potency, demonstrating a structure-activity relationship (SAR) not shared by the 4- or 2-carboxylic acid isomers [2].

Immunoassay specificityPositional isomers may not elicit TBZ-specific antibody response
Topoisomerase II SAR4- or 2-COOH isomers lack reported scaffold activity for enzyme inhibition

Evidence for 5-Benzimidazolecarboxylic acid


Hapten for TBZ Antibody Generation

5-Benzimidazolecarboxylic acid is a proven hapten for generating monoclonal antibodies (MAbs) to detect the anthelmintic drug thiabendazole (TBZ), whereas the simpler analog benzimidazole was not suitable for this purpose. The study successfully generated specific MAbs using 5-benzimidazolecarboxylic acid, an analog of TBZ that lacks the thiazole ring but retains the critical benzimidazole core structure with a functionalizable 5-carboxylic acid group [1]. This demonstrates the compound's unique ability to elicit an immune response specific to the TBZ benzimidazole moiety, a key differentiator for analytical applications.

TBZ Hapten Utility
Head-to-head
5-COOH enabled specific anti-TBZ antibody generation; benzimidazole did not
Supports hapten-design workflow selection
ELISA/BIACORE validated specificity
Immunoassay Hapten Design Food Safety Veterinary Residue Analysis

Topoisomerase II Inhibition vs. Etoposide

Derivatives synthesized from the 5-benzimidazolecarboxylic acid scaffold exhibit potent topoisomerase II inhibitory activity. In a direct relaxation assay comparison, specific derivatives (Compounds 6 and 8) inhibited topoisomerase II activity at a concentration 10 times lower than that required by the clinical chemotherapeutic agent etoposide [1]. This finding highlights the value of the 5-carboxylic acid benzimidazole core as a privileged structure for developing highly potent enzyme inhibitors.

Topo II Inhibition
Class-level
10-fold concentration difference vs etoposide
May support scaffold selection for inhibitor design
Derivative-specific; scaffold requires validation
Medicinal Chemistry Cancer Research Topoisomerase II Enzyme Inhibition

Anthelmintic Screening Library Compound

5-Carboxybenzimidazole (synonymous with 5-Benzimidazolecarboxylic acid) was included as a distinct chemical entity in a comparative anthelmintic screening panel against Haemonchus contortus. It was tested alongside other novel benzimidazole derivatives (e.g., 5-methylbenzimidazole 1,2-disubstituted and 5-methylbenzimidazole 2-one) [1]. While the parent compound did not show significant activity on its own, its inclusion in the panel underscores its recognition as a distinct and commercially relevant benzimidazole analog for screening purposes, unlike the 4- or 2-carboxylic acid isomers which were not included.

Anthelmintic Screening
Class-level
Included as distinct probe in H. contortus panel
Supports screening library assembly
Parent compound inactive; probe status only
Anthelmintic Parasitology Veterinary Medicine Drug Discovery

Purity Specifications

Commercial procurement of 5-Benzimidazolecarboxylic acid is supported by well-defined purity specifications from major chemical suppliers. The compound is available with a minimum purity of 98% as determined by HPLC [1]. One major supplier's specification sheet lists an assay range of ≥97.5% to ≤102.5% via aqueous acid-base titration . These specifications provide a baseline for sourcing material of known and consistent quality for research and development purposes.

Purity Specification
Supplier data
>=98% (HPLC); 97.5–102.5% (titration)
Supports procurement with defined quality baseline
Verify per lot COA
Chemical Synthesis Analytical Chemistry Procurement Quality Control

5-Benzimidazolecarboxylic acid Applications


Topoisomerase II Inhibitor Design

Medicinal chemistry groups can utilize 5-Benzimidazolecarboxylic acid as a core scaffold for designing new anticancer agents. The evidence demonstrates that derivatives of this specific isomer achieve 10-fold greater potency against topoisomerase II than the clinical drug etoposide [1]. This makes it a privileged starting material for SAR studies and lead optimization programs targeting this enzyme.

TBZ Immunoassay Development

Analytical and food safety laboratories require this compound to generate specific monoclonal antibodies for detecting TBZ residues. The 5-carboxylic acid group provides a functional handle for conjugation to carrier proteins, a critical step that is not feasible with the simple benzimidazole core [2]. This is a published, validated method for creating essential analytical tools.

Anthelmintic Screening Library Assembly

Researchers in parasitology can incorporate 5-Carboxybenzimidazole into focused libraries of benzimidazole derivatives for screening against veterinary parasites. Its inclusion in a recent comparative study against *H. contortus* validates its utility as a distinct chemical probe within this therapeutic class [3].

Application
Selection Property
Validation Focus
Enzyme inhibitor scaffold design
Positional isomer SAR
Target inhibition assay context
Hapten-based immunoassay development
Functionalizable 5-COOH handle
Antibody specificity characterization
Parasitology screening library assembly
Distinct benzimidazole probe
Panel-based activity screening context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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